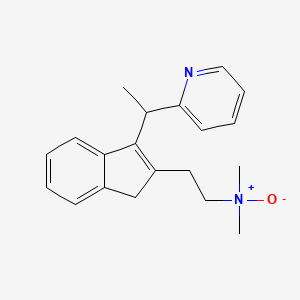

Dimethindene-N-oxide

Description

Contextualization of Dimethindene (B1670660) as a Parent Chemical Entity

Dimethindene is a first-generation H1 receptor antagonist, recognized for its potent antihistaminic properties. researchgate.netauburn.edu It belongs to the class of organic compounds known as indenes, which feature a cyclopentadiene (B3395910) ring fused to a benzene (B151609) ring. The therapeutic action of Dimethindene is primarily attributed to its ability to selectively bind to the histamine (B1213489) H1 receptor, thereby blocking the effects of endogenous histamine. drugbank.com

Dimethindene-N-oxide is a direct metabolite of Dimethindene, formed through the process of N-oxidation. researchgate.netnih.gov The core structure of the indene (B144670) and pyridine (B92270) rings remains intact. The key structural difference lies in the oxidation of the tertiary amine nitrogen atom within the dimethylaminoethyl side chain. This results in the formation of an N-oxide functional group, where an oxygen atom is covalently bonded to the nitrogen atom. This transformation introduces a formal positive charge on the nitrogen and a formal negative charge on the oxygen, significantly altering the electronic and steric properties of this part of the molecule.

Table 1: Structural and Chemical Identity of Dimethindene and its N-Oxide

| Property | Dimethindene | This compound |

| IUPAC Name | N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine nih.gov | N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethan-1-amine oxide synzeal.commdpi.com |

| Molecular Formula | C₂₀H₂₄N₂ nih.gov | C₂₀H₂₄N₂O synzeal.compharmaffiliates.com |

| Molecular Weight | 292.42 g/mol pharmaffiliates.com | 308.42 g/mol pharmaffiliates.com |

| CAS Number | 5636-83-9 nih.gov | 188295-03-6 synzeal.compharmaffiliates.com |

The formation of this compound is a classic example of a Phase I metabolic reaction. wikipedia.org In drug metabolism, the primary goal of such reactions is to increase the polarity and water solubility of a xenobiotic, facilitating its excretion from the body. The introduction of the highly polar N-oxide group achieves this.

While this compound is primarily known as a metabolite, the concept of N-oxidation is also strategically employed in drug design. In some cases, N-oxides are intentionally synthesized to create prodrugs. nih.gov A prodrug is an inactive or less active compound that is metabolized in the body to an active drug. Although there is no specific research indicating that this compound has been investigated as a prodrug for Dimethindene, the principle remains relevant in pharmaceutical sciences. For instance, the N-oxides of drugs like imipramine (B1671792) and amitriptyline (B1667244) have been developed as prodrugs, as they can be reduced back to the active tertiary amine in vivo. google.comkarolinum.cz

Structural Relationship to Dimethindene

Significance of N-Oxidation in Pharmaceutical Sciences

N-oxidation is a metabolic pathway common for compounds containing tertiary amine functionalities. auburn.eduwikipedia.org This process is primarily catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs), which are distinct from the cytochrome P450 system that handles many other oxidative metabolic reactions. google.com The reaction involves the addition of an oxygen atom to the nitrogen, which can significantly alter the compound's chemical properties. medchemexpress.com

The formation of an N-oxide has several important implications for the molecular properties of a drug, beyond just increasing its polarity. The introduction of the N-O bond can:

Alter Receptor Binding: The change in charge distribution and steric bulk at the nitrogen atom can significantly impact how the molecule interacts with its biological target. While the (R)-(-)-enantiomer of Dimethindene is responsible for its H1 receptor binding, and the (S)-(+)-enantiomer has a higher affinity for muscarinic receptors, there is a lack of specific research on how the N-oxidation of Dimethindene affects its affinity for these receptors. drugbank.comacs.org

Modify Metabolic Stability: The N-oxide itself can be a substrate for further metabolism, including reduction back to the parent amine or other enzymatic transformations. auburn.edu

Influence Biological Activity: The N-oxide metabolite may have a different pharmacological profile than the parent drug, being less active, more active, or exhibiting a different type of activity altogether.

General Principles of N-Oxidation in Organic Compounds

Research Trajectories of this compound: An Overview

Research specifically focused on this compound is limited. Its existence and formation have been primarily documented in metabolic studies of the parent drug, Dimethindene.

Table 2: Key Research Findings on this compound

| Research Area | Key Findings | References |

| Metabolic Studies | This compound has been identified as a metabolite of Dimethindene in rat urine. | nih.govresearchgate.net |

| In rats, approximately 4-8% of an administered dose of Dimethindene is excreted as this compound, making it a main metabolite in this species. | researchgate.net | |

| Analytical Chemistry | Methods using high-performance liquid chromatography (HPLC) have been developed to quantify this compound in biological samples like rat urine. | nih.govresearchgate.net |

| This compound is commercially available as a reference standard for use in analytical method development and validation. | synzeal.com |

The primary application of this compound in research to date appears to be as an analytical standard for the detection and quantification of Dimethindene metabolism. synzeal.com There is a notable absence of studies investigating its pharmacological activity, potential as a prodrug, or its synthesis for purposes other than as a reference material.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUAREAMWWRKNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Metabolic Pathways and Biotransformation of Dimethindene N Oxide

Enzymatic Formation of N-Oxides from Tertiary Amines

The conversion of tertiary amines, such as dimethindene (B1670660), to their corresponding N-oxides is a common phase I metabolic reaction. This oxidation is catalyzed by two major superfamilies of enzymes located primarily in the endoplasmic reticulum of liver cells: the Flavin-Containing Monooxygenases (FMOs) and the Cytochrome P450 (CYP) enzymes. nih.govsemanticscholar.org While both enzyme systems can catalyze N-oxidation, they have different mechanisms and substrate specificities. nih.gov

Flavin-Containing Monooxygenases are a family of NADPH-dependent enzymes that play a significant role in the metabolism of a wide array of nitrogen- and sulfur-containing xenobiotics. wikipedia.orgmdpi.com The N-oxidation of tertiary amines is a characteristic reaction catalyzed by FMOs, often leading to more polar, water-soluble metabolites that are more easily excreted from the body. ucl.ac.uk This process is generally considered a detoxification pathway. ucl.ac.uk The catalytic cycle of FMOs is distinct from that of CYPs; FMOs stabilize an active hydroperoxyflavin intermediate, which then oxygenates the nucleophilic nitrogen atom of the substrate. mdpi.com

In humans, five functional FMO enzymes have been identified (FMO1-5), with FMO3 being the most abundant and important isoform in the adult liver. wikipedia.orgplos.org FMO1 is the predominant form in the fetal liver and is also found in the adult kidney. mdpi.complos.org FMO2 is primarily expressed in the lungs. plos.orgnih.gov

The N-oxidation of various tertiary amine drugs has been shown to be isoform-specific. For instance, the N-oxidation of benzydamine (B159093) is catalyzed by both FMO1 and FMO3 with comparable activity, while FMO5 shows negligible involvement. nih.gov Similarly, studies on N,N-dimethylamphetamine revealed that its N-oxidation to DMANO is predominantly mediated by FMO1. nih.gov Although direct studies on dimethindene are limited, it is highly probable that its N-oxidation is carried out by FMO1 and/or FMO3, given its structure as a tertiary amine.

For example, the N-oxidation of benzydamine by recombinant human FMO1 and FMO3 has been characterized, as shown in the table below. nih.gov Likewise, the kinetic parameters for the FMO1-catalyzed N-oxidation of N,N-dimethylamphetamine have also been determined. nih.gov

Table 1: Kinetic Parameters for FMO-Mediated N-Oxidation of Selected Tertiary Amines

| Substrate | FMO Isoform | Km (μM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| Benzydamine | FMO1 | 23.6 | 40.8 |

| Benzydamine | FMO3 | 40.4 | 29.1 |

This table presents kinetic data for representative FMO substrates to illustrate typical values for N-oxidation reactions. Data is sourced from studies on benzydamine and N,N-dimethylamphetamine. nih.govnih.gov

The cytochrome P450 superfamily of heme-containing monooxygenases is a primary driver of drug metabolism. medtigo.com While CYPs are well-known for catalyzing a variety of oxidative reactions, including C-hydroxylation and N-dealkylation, they can also contribute to the N-oxidation of tertiary amines. nih.govucl.ac.uk For tertiary amines, CYP-mediated oxidation often results in N-dealkylation, whereas FMOs exclusively produce the N-oxide. ucl.ac.uk However, in some cases, CYPs can also form N-oxide metabolites.

Table 2: Major CYP Isoforms in Drug Metabolism

| CYP Isoform | General Substrates/Functions |

|---|---|

| CYP1A2 | Metabolism of various drugs and procarcinogens. |

| CYP2C9 | Metabolism of many non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds. |

| CYP2C19 | Metabolism of proton pump inhibitors and antidepressants. |

| CYP2D6 | Metabolism of a wide variety of drugs, including antidepressants, antipsychotics, and beta-blockers. |

This table provides a general overview of the major human CYP isoforms and their roles in drug metabolism. researchgate.netnih.gov

For many drugs containing a tertiary amine, both FMO and CYP enzymes can be involved in their metabolism, leading to mixed metabolism pathways. researchgate.net In such cases, the two enzyme systems may compete for the same substrate, leading to the formation of different metabolites (e.g., N-oxide by FMO vs. N-dealkylated product by CYP). ucl.ac.uk Alternatively, both enzyme systems might be capable of producing the same N-oxide metabolite. For example, the antipsychotic olanzapine (B1677200) can be converted to its N-oxide by both FMO3 and CYP2D6. ucl.ac.uk

Given that dimethindene is a substrate for the CYP system and is structurally amenable to FMO-catalyzed N-oxidation, it is highly likely that it undergoes mixed metabolism. medtigo.com The relative contribution of FMO and CYP pathways to the formation of Dimethindene-N-oxide in vivo would depend on several factors, including the relative abundance and activity of the specific FMO and CYP isoforms in an individual.

Contributions of Cytochrome P450 (CYP) Enzymes

CYP Isoform Involvement in N-Oxidation

In Vitro Metabolic Studies of this compound Formation

The formation of this compound, a metabolite of dimethindene, can be investigated through various in vitro systems that simulate metabolic processes occurring in the body. These studies are crucial for understanding the enzymes and pathways involved in the biotransformation of the parent compound.

Hepatic sub-cellular fractions, such as microsomes and the S9 fraction, are primary tools for in vitro metabolism studies. The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic capabilities. researchgate.net Microsomes, on the other hand, are rich in cytochrome P450 (CYP450) enzymes, which are key players in phase I metabolism. nih.gov

In studies involving rat liver preparations, it has been observed that dimethindene can be metabolized to this compound. researchgate.net Research on other xenobiotics using rat hepatic S9 fractions has demonstrated the formation of N-oxide metabolites. oup.com For instance, studies with dimethylnitrosamine (DMN) in rat liver preparations have shown that metabolism is complex and may involve multiple enzymatic pathways, some of which could be independent of cytochrome P-450. nih.gov The concentration of the S9 fraction in the incubation mixture can significantly influence the extent of metabolism. nih.gov While specific studies detailing the precise enzymes within rat liver microsomes responsible for dimethindene N-oxidation are not extensively documented in the provided results, the formation of N-oxides is a known metabolic route for tertiary amines. oup.com

Table 1: In Vitro Systems for Studying N-Oxide Formation

| In Vitro System | Description | Key Enzymes Present | Relevance to this compound |

| Hepatic Microsomes | Vesicles of the endoplasmic reticulum from liver cells. nih.gov | Cytochrome P450 (CYP) enzymes, Flavin-containing monooxygenases (FMO). nih.gov | Primary site for Phase I metabolism, including N-oxidation of tertiary amines like dimethindene. |

| S9 Fraction | Supernatant from centrifuged liver homogenate, containing both microsomes and cytosol. researchgate.net | CYP enzymes, FMOs, and cytosolic enzymes (e.g., aldehyde oxidase, xanthine (B1682287) oxidase). researchgate.nettandfonline.com | Provides a more comprehensive model of hepatic metabolism, capable of both Phase I and some Phase II reactions. |

| Hepatocytes | Intact liver cells. nih.gov | Full complement of metabolic enzymes. nih.gov | Offers the most physiologically relevant in vitro model, preserving cellular structures and enzyme cofactors. nih.gov |

Microbial systems serve as versatile models for predicting and producing drug metabolites, including N-oxides. firsthope.co.inmdpi.com The biotransformation of various compounds using microorganisms like fungi and bacteria can mimic mammalian metabolism. firsthope.co.inresearchgate.net For example, studies on the natural alkaloid papaverine (B1678415) demonstrated that filamentous fungi could produce papaverinol-N-oxide through N-oxidation reactions. mdpi.com This process is often mediated by microbial cytochrome P450 monooxygenases. mdpi.com

The use of bovine rumen fluid, which contains a diverse anaerobic microbial community, has also been explored for the biotransformation of N-oxide-containing aromatic heterocycles. researchgate.net These microorganisms can catalyze the reduction of N-oxides, showcasing another facet of microbial metabolic capability. researchgate.net While specific studies on the microbial biotransformation of dimethindene to its N-oxide are not detailed, the existing literature on other compounds suggests this is a viable approach for studying its metabolic fate. mdpi.comnih.gov

The enzymes involved in the metabolism of a compound can be identified by using specific inhibitors. For instance, studies on other compounds have used inhibitors to differentiate the roles of various CYP isozymes (e.g., CYP3A4, CYP2D6) and other enzymes like aldehyde oxidase in metabolic pathways. tandfonline.comresearchgate.net

Conversely, enzyme induction, where exposure to a substance increases the activity of metabolic enzymes, can also provide insights. For example, pyrazole (B372694) has been shown to be a potent inducer of the enzyme responsible for dimethylnitrosamine demethylation in rats, while simultaneously reducing arylhydrocarbon hydroxylase activity. nih.gov Such studies help to characterize the specific enzymatic pathways a compound like dimethindene might be subject to, and how it might interact with other substances metabolized by the same enzymes. nih.govdrugbank.com

Microbial Biotransformation Approaches

Reversion and Interconversion of N-Oxide Metabolites

The reduction of tertiary amine N-oxides back to their parent amines is a known metabolic pathway. rsc.org This reductive process can occur enzymatically and non-enzymatically. tandfonline.comtandfonline.com For instance, under hypoxic (low oxygen) conditions, cellular reductase enzymes are more active and can selectively reduce an N-oxide group to its corresponding amine. rsc.org This phenomenon has been observed in various studies, including the reduction of brucine (B1667951) N-oxide in rabbit liver cytosol. tandfonline.com The anaerobic microbial community in the rumen has also demonstrated the ability to reduce N-oxide-containing compounds. researchgate.net

Several enzymatic systems are implicated in the reduction of N-oxides. In mammalian systems, enzymes such as aldehyde oxidase and xanthine oxidase, located in the cytosol, can catalyze the reduction of N-oxides. tandfonline.com Additionally, microsomal enzymes like cytochrome b5 reductase have been shown to be involved. tandfonline.com Some research indicates that cytochrome P450 systems can also participate in this reduction, often under anaerobic conditions. tandfonline.comrsc.org

In microbial systems, specific N-oxide reductases have been characterized. For example, in Escherichia coli, trimethylamine (B31210) N-oxide reductase (TorA) is a highly specific enzyme for N-oxides. nih.govnih.gov Another enzyme, dimethyl sulfoxide (B87167) reductase (DmsABC), can also reduce a variety of S- and N-oxides. nih.govnih.gov These microbial enzymes are often part of anaerobic respiratory chains. nih.gov

Table 2: Enzymatic Systems in N-Oxide Metabolism

| Enzyme/System | Location | Function |

| Cytochrome P450 (CYP) Enzymes | Microsomes (liver) | Primarily N-oxidation; can also catalyze reduction under hypoxic conditions. rsc.org |

| Flavin-containing Monooxygenases (FMO) | Microsomes (liver) | N-oxidation of tertiary amines. |

| Aldehyde Oxidase | Cytosol (liver) | Reduction of N-oxides to parent amine. tandfonline.comtandfonline.com |

| Xanthine Oxidase | Cytosol (liver) | Reduction of N-oxides. tandfonline.com |

| Cytochrome b5 Reductase | Microsomes (liver) | Involved in the enzymatic reduction of N-oxides. tandfonline.com |

| Microbial N-oxide Reductases (e.g., TorA) | Periplasm (bacteria) | Specific reduction of N-oxides, often in anaerobic respiration. nih.govnih.gov |

Reduction of N-Oxide Back to Parent Amine

Enantioselective Aspects of Dimethindene and N-Oxide Metabolism (pre-clinical)

The biotransformation of chiral drugs can be a highly stereoselective process, as the enzymes responsible for metabolism are themselves chiral and can interact differently with each enantiomer of a substrate. nih.gov This enantioselectivity is a critical aspect of pharmacokinetic studies, as it can lead to significant differences in the metabolic profile and elimination rates between enantiomers. nih.gov Preclinical investigations, particularly in animal models, are essential for elucidating these stereoselective metabolic pathways.

In the case of dimethindene, preclinical studies in rats have demonstrated notable enantioselective differences in its metabolism. nih.gov A key finding from these studies is that this compound is a primary metabolite in rats. nih.govresearchgate.net Research involving the oral administration of individual dimethindene enantiomers to rats revealed significant stereoselectivity in the subsequent elimination of metabolites. nih.gov

The quantification of this compound and other metabolites in these studies was achieved using methods such as high-performance liquid chromatography (HPLC). researchgate.netresearchgate.net

Detailed Research Findings from Preclinical Rat Studies

The following table summarizes the key enantioselective findings in the metabolism of dimethindene in rats.

| Parameter | Finding | Source |

| Primary Metabolite | This compound is the main metabolite in rat urine. | nih.govresearchgate.net |

| Metabolite Excretion | 4% to 8% of the administered dimethindene dose is excreted as this compound. | nih.gov |

| Enantioselective Elimination | The elimination of total metabolites after administration of R-(-)-dimethindene was 2- to 3-fold higher compared to the administration of the S-(+)-enantiomer. | nih.gov |

Iv. Pharmacological and Biochemical Mechanisms of Dimethindene N Oxide Pre Clinical

Receptor Binding and Ligand-Target Interactions (in vitro/non-human)

The receptor binding profile of dimethindene (B1670660) is enantiomer-dependent, with the (S)-(+)-enantiomer primarily responsible for muscarinic receptor antagonism and the (R)-(-)-enantiomer driving histamine (B1213489) H1 receptor activity. drugbank.com While dimethindene-N-oxide is a known metabolite identified in preclinical studies, for instance in rat urine researchgate.netresearchgate.net, specific in vitro binding affinity data for this metabolite at various receptors are not extensively documented in publicly available literature. The pharmacological activity of such metabolites is often significantly reduced or absent compared to the parent compound. mdpi.comauburn.edu

Muscarinic Receptor Modulation Studies (e.g., M2 selectivity)

The parent compound, specifically (S)-(+)-dimethindene, is a potent and selective antagonist of the M2 muscarinic acetylcholine (B1216132) receptor. drugbank.com In vitro studies using tissues from various species and transfected cell lines have established its higher affinity for the M2 subtype over M1, M3, and M4 receptors.

For instance, binding studies have determined pKi values for (S)-(+)-dimethindene to be 7.78 for M2 receptors, compared to 7.08 for M1, 6.70 for M3, and 7.00 for M4 receptors, highlighting its M2 selectivity. This selectivity has made (S)-(+)-dimethindene a valuable research tool for investigating the roles of different muscarinic receptor subtypes. mdpi.com

While direct binding data for this compound at muscarinic receptors is scarce, the N-oxidation of the tertiary amine generally leads to a significant decrease or complete loss of pharmacological activity. mdpi.commdpi.com The tertiary amine's ability to become protonated at physiological pH is crucial for the ionic interactions that anchor the ligand to the receptor. The formation of the N-oxide masks this potential cationic charge, thereby abolishing or greatly reducing its ability to bind effectively to the receptor. mdpi.com

Table 1: Muscarinic Receptor Binding Affinities of (S)-(+)-Dimethindene

| Receptor Subtype | Binding Affinity (pKi) | Reference |

|---|---|---|

| M1 | 7.08 | |

| M2 | 7.78 | |

| M3 | 6.70 | |

| M4 | 7.00 |

Histamine H1 Receptor Interactions (pre-clinical binding)

The antihistaminic effect of racemic dimethindene is primarily attributed to the (R)-(-)-enantiomer, which is a potent histamine H1 receptor antagonist. drugbank.com The (S)-(+)-enantiomer also possesses H1 receptor antagonist activity, though it is less potent than its counterpart, with a reported pKi value of 7.48.

Structure-Activity Relationship (SAR) Studies of N-Oxide Moiety

Impact of N-Oxidation on Receptor Affinity and Selectivity

Generally, for drugs acting on muscarinic and histaminic receptors, the tertiary amino group is a critical component of the pharmacophore, participating in a key ionic bond with an acidic residue (e.g., aspartate) in the receptor's binding pocket. N-oxidation neutralizes the amine's basicity, preventing the formation of this crucial cationic interaction. mdpi.com This loss of a primary binding interaction typically results in a dramatic reduction in receptor affinity and, consequently, a loss of biological activity. mdpi.comauburn.edu Studies on other tertiary amine-containing drugs, such as the antipsychotic clozapine (B1669256) and the antidepressant mianserin, have shown their N-oxide metabolites to be pharmacologically inactive. mdpi.com Therefore, it is highly probable that this compound has significantly lower affinity for both M2 muscarinic and H1 histamine receptors compared to the parent enantiomers.

Conformational Analysis and Ligand-Receptor Docking

While specific conformational and docking studies for this compound are not found in the reviewed literature, analysis can be inferred from the parent compound and general principles of ligand-receptor interactions. The dimethindene molecule consists of an indene (B144670) core structure linked to a dimethylaminoethyl side chain and a pyridinyl group. The flexibility of the side chain allows the molecule to adopt a specific conformation to fit within the binding sites of its target receptors.

Molecular docking simulations rely on identifying favorable interactions, such as hydrogen bonds, hydrophobic interactions, and the critical ionic bond formed by the tertiary amine. The addition of the N-oxide moiety introduces a polar group capable of acting as a hydrogen bond acceptor. However, it also adds steric bulk and, most importantly, eliminates the key cationic charge. This would fundamentally alter the predicted binding pose and likely disrupt the optimal orientation required for antagonism at both muscarinic and histamine receptors. The increased polarity would also disfavor entry into the often hydrophobic binding pockets of these receptors.

Prodrug Potential and Activation Mechanisms

N-oxide metabolites can sometimes function as prodrugs, which are inactive compounds that are converted into active drugs within the body. mdpi.com This bioactivation typically involves the in vivo reduction of the N-oxide back to the parent tertiary amine. mdpi.com This process can be catalyzed by enzyme systems such as cytochrome P450 reductases.

The N-oxidation of dimetindene renders it more water-soluble and is a pathway for its elimination. researchgate.net However, the potential for this compound to be reduced back to active dimethindene in vivo means it could theoretically act as a prodrug. Some N-oxides have been intentionally developed as prodrugs to improve pharmacokinetics or for targeted drug delivery. mdpi.com For example, N-oxides can be selectively reduced in hypoxic (low oxygen) environments, such as those found in solid tumors, offering a strategy for targeted cancer therapy. While there is no indication that this compound has been specifically investigated for this purpose, the chemical principle remains. The in vivo reduction would regenerate the active (S)- or (R)-enantiomer of dimethindene, restoring its antagonist activity at muscarinic and histamine receptors, respectively.

N-Oxides as Bioreducible Prodrugs

The transformation of a tertiary amine to its N-oxide derivative is a recognized strategy in drug design to create prodrugs. N-oxides are generally more polar and less pharmacologically active than their parent amine compounds. Their therapeutic potential lies in their ability to undergo bioreduction back to the active parent drug within specific physiological environments.

One of the most significant environments for the activation of N-oxide prodrugs is hypoxic tissue, a common feature of solid tumors. nih.govnih.gov In these oxygen-deficient regions, intracellular oxidoreductases can reduce the N-oxide moiety, releasing the cytotoxic parent drug directly at the tumor site. nih.gov This targeted activation mechanism minimizes systemic toxicity while concentrating the therapeutic agent in the area of need. The process is typically inhibited by molecular oxygen, which competes for the electrons involved in the reduction, thus conferring specificity for the hypoxic tumor microenvironment. nih.gov

While this compound is not primarily developed as a cancer therapeutic, its formation as a metabolite of dimethindene has been identified in preclinical studies. In rats, approximately 4% to 8% of an administered dose of the parent drug, dimethindene, is excreted as this compound, making it the primary metabolite in rat urine. researchgate.net This in vivo conversion demonstrates that the biochemical machinery exists to both form the N-oxide from the parent drug and, conceptually, to reduce it back to the active form.

Table 1: Characteristics of N-Oxides as Bioreducible Prodrugs

| Feature | Description | Relevance to this compound |

| Activation Mechanism | Bioreduction, often by intracellular oxidoreductases (e.g., cytochrome P450). This process is oxygen-sensitive. nih.gov | The compound is a known metabolite of dimethindene, indicating in vivo enzymatic processing occurs. researchgate.net |

| Target Environment | Hypoxic tissues, such as those found in solid tumors, where low oxygen levels permit the reductive activation to occur. nih.govnih.gov | Conceptually, if used as a prodrug, it could be activated in hypoxic zones. |

| Parent Compound | Dimethindene, a first-generation H1 antagonist. veeprho.com | This compound would, upon reduction, release the active antihistamine dimethindene. |

| Physicochemical Change | The N-oxide is typically more polar and water-soluble than the parent tertiary amine, which can alter its pharmacokinetic profile. | The addition of the oxygen atom increases the molecular weight and polarity compared to dimethindene. pharmaffiliates.comveeprho.com |

Radiotherapy-Activated N-Oxide Prodrugs (conceptual studies)

A novel and conceptual strategy in oncology involves using radiotherapy not just for its direct cytotoxic effects but also as a trigger for site-specific prodrug activation. researchgate.netacs.org This approach leverages the precise, high-energy nature of X-rays, which can penetrate deep into tissues. acs.org When X-rays interact with water molecules in the body, they cause radiolysis, generating highly reactive species, including hydrated electrons (e⁻aq). researchgate.netacs.org

These hydrated electrons are potent reducing agents and can effectively reduce N-oxides back to their parent amine form. researchgate.netacademie-sciences.fr This process provides a mechanism for spatiotemporally controlled drug release; the N-oxide prodrug remains inactive until it is exposed to radiation within the targeted tumor volume. acs.org

Conceptual and preclinical studies have demonstrated the feasibility of this approach with various N-oxide prodrugs. For example, the N-oxide of the anticancer drug camptothecin (B557342) showed a significant antitumor effect when activated by radiotherapy. acs.org Radiolytic activation has also been shown for the N-oxides of other compounds such as imiquimod (B1671794) and loratadine. academie-sciences.fr While no specific studies have been published on the radiotherapy-activated reduction of this compound, the underlying chemical principle is broadly applicable to N-oxide compounds. This strategy represents a promising, though still conceptual, avenue for enhancing the efficacy and precision of cancer treatment. researchgate.netacs.org

Table 2: Conceptual Framework for Radiotherapy-Activated N-Oxide Prodrugs

| Step | Process | Mechanism | Example Compound (from literature) |

| 1. Administration | An inactive N-oxide prodrug is administered systemically. | The prodrug circulates with minimal activity. | Camptothecin-N-oxide acs.org |

| 2. Targeting | A tumor is targeted with a precise beam of radiotherapy (X-rays). | High-energy radiation is focused on the cancerous tissue. | N/A |

| 3. Activation | Water radiolysis occurs within the irradiated field. | X-rays split water molecules, generating hydrated electrons (e⁻aq). researchgate.netacs.org | N/A |

| 4. Drug Release | Hydrated electrons reduce the N-oxide prodrug to its active form. | The N-oxide group is reduced, releasing the parent drug. acs.orgacademie-sciences.fr | Camptothecin acs.org |

Stability of N-Oxides in Biological Matrices (in vitro/chemical stability)

The stability of a prodrug is critical to its function, ensuring it remains intact until it reaches the target site for activation. The stability of N-oxides can be assessed in various biological matrices, such as serum or liver homogenates, to predict their in vivo behavior. nih.gov

For this compound, direct stability data is limited. However, information on its parent compound, dimethindene, provides valuable context. Forced degradation studies on dimetindene maleate (B1232345) have shown that the drug is very unstable under hydrolytic (acidic and basic) conditions but is stable when exposed to oxidative and photolytic stress. researchgate.net A material safety data sheet for dimethindene maleate also indicates that it is stable under normal handling and storage conditions. amazonaws.com

The general stability of compounds in biological matrices is influenced by their chemical structure and the enzymatic activity of the matrix. nih.gov For N-oxides, stability can be affected by pH and the presence of reducing agents or specific enzymes. The use of analytical techniques such as high-performance liquid chromatography (HPLC) is essential for quantifying the degradation of the compound over time and identifying any degradation products that may form. researchgate.net

Table 3: Summary of Stability Studies on Dimethindene (Parent Compound)

| Condition | Stability Finding | Analytical Method | Reference |

| Hydrolysis (Acid/Base) | Unstable | HPLC | researchgate.net |

| Oxidation | Stable | HPLC | researchgate.net |

| Photolysis | Stable | HPLC | researchgate.net |

| Thermal Decomposition | Subject to degradation | HPLC | researchgate.net |

| Normal Handling | Stable | Not Specified | amazonaws.com |

V. Advanced Analytical Methodologies for Dimethindene N Oxide Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of separating Dimethindene-N-oxide from complex biological samples. The choice of technique depends on the specific analytical goal, such as quantification, enantiomeric separation, or analysis of a broad metabolite profile.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the analysis of Dimethindene (B1670660) and its metabolites, including this compound. Reversed-phase HPLC methods have been specifically developed for the determination of Dimethindene and its primary metabolites in biological fluids like urine. researchgate.netresearchgate.net One such assay was successfully applied to quantify this compound in rat urine, where it is a major metabolite. researchgate.net

These HPLC methods typically utilize a C18 or similar nonpolar stationary phase column. researchgate.netresearchgate.net The separation is achieved by using a polar mobile phase, often a mixture of an aqueous buffer (like acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier such as acetonitrile. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, with wavelengths set to capture the absorbance of the analyte, for instance, at 254 nm. researchgate.netresearchgate.net The sensitivity of these methods allows for quantification in the microgram per milliliter (µg/mL) range. researchgate.net

Table 1: Example HPLC Conditions for Dimethindene Metabolite Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | researchgate.net |

| Mobile Phase | Acetate buffer (pH 4.6) : Acetonitrile (70:30, v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Application | Quantification of Dimethindene and its metabolites | researchgate.netresearchgate.net |

Capillary Electrophoresis (CE) offers a powerful alternative to HPLC, providing extremely high separation efficiency and requiring minimal sample volume. researchgate.net It is particularly advantageous for the direct determination of Dimethindene and its metabolites, including this compound, from urine without the need for prior extraction steps. researchgate.net

A key application of CE in this context is chiral separation. Dimethindene is a chiral compound, and its metabolism can be stereoselective. CE, with the addition of chiral selectors like cyclodextrins (e.g., hydroxypropyl-beta-cyclodextrin) to the running buffer, can resolve the enantiomers of Dimethindene and its metabolites. researchgate.net This allows for the investigation of the enantioselective excretion of these compounds. researchgate.net The technique's versatility and high efficiency make it ideal for detailed metabolic and pharmacokinetic studies where stereochemistry is a factor. researchgate.netmdpi.com

Table 2: Capillary Electrophoresis Conditions for Enantioselective Analysis of Dimethindene

| Parameter | Condition | Source |

|---|---|---|

| Running Buffer | 50 mM Phosphate buffer (pH 3.3) | researchgate.net |

| Chiral Selector | 30 mM Hydroxypropyl-beta-cyclodextrin | researchgate.net |

| Separation Mode | Cyclodextrin-mediated capillary zone electrophoresis (CZE) | researchgate.net |

| Detection | UV Absorbance Photometric Detection | researchgate.net |

| Application | Enantioselective determination of Dimethindene and metabolites in human urine | researchgate.net |

Gas Chromatography (GC), typically coupled with a mass spectrometer (GC-MS), is a standard tool in toxicological screening and metabolite analysis. researchgate.net For many xenobiotics, GC-MS analysis requires a derivatization step, such as acetylation, to increase the volatility and thermal stability of the analytes. researchgate.net However, the application of GC-MS for the direct analysis of N-oxide metabolites, such as this compound, presents significant challenges. N-oxides are often thermally labile and may degrade in the hot GC injection port, making accurate detection and quantification difficult. oup.com For thermally unstable compounds like N-oxides, analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are generally recommended over GC-MS. oup.com Therefore, while GC-MS is a cornerstone of metabolic analysis for many compounds, its utility for this compound is limited, and it is not the preferred method.

Capillary Electrophoresis (CE) for Enantioseparation and Metabolite Analysis

Mass Spectrometry (MS) for Structural Elucidation and Quantification

Mass Spectrometry is an indispensable tool for the definitive identification and quantification of metabolites. Its high sensitivity and specificity allow for the analysis of compounds at very low concentrations within complex biological matrices. nih.gov

Tandem Mass Spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is the gold standard for identifying drug metabolites. researchgate.net This technique involves selecting a specific precursor ion (the molecular ion of the suspected metabolite, like this compound) and subjecting it to fragmentation through collision-induced dissociation (CID). nih.gov The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure. nih.gov

By analyzing this fragmentation pattern, researchers can confirm the identity of the metabolite. For example, the addition of an oxygen atom to the Dimethindene molecule to form this compound results in a mass shift of +16 Da. MS/MS analysis can confirm the presence of this metabolite and help distinguish it from other hydroxylated metabolites. oup.com The use of multiple reaction monitoring (MRM) mode enhances the selectivity and sensitivity of quantification for targeted metabolites. researchgate.net

Mass spectrometry is a central technology in metabolic profiling, which aims to comprehensively analyze all measurable metabolites in a biological sample. nih.gov Non-targeted metabolic profiling using high-resolution mass spectrometry (HRMS) platforms, such as Time-of-Flight (TOF) or Orbitrap analyzers, can detect a wide array of metabolites simultaneously. nih.govwaters.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetonitrile |

| Dimethindene |

| This compound |

| N-demethyldimethindene |

| 6-hydroxydimethindene |

| 6-hydroxy-N-demethyldimethindene |

| Hydroxypropyl-beta-cyclodextrin |

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

Spectroscopic Techniques for Characterization

Spectroscopic methods are indispensable tools in the structural elucidation and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible spectrophotometry provide detailed information regarding the molecule's structure, its interactions with other molecules, and a means for its detection.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the formation of supramolecular complexes involving drug molecules. In the context of dimethindene and its analogues, NMR has been effectively used to study complexation with host molecules like cyclodextrins. researchgate.net Such studies are critical for understanding molecular recognition phenomena.

The formation of a complex between a host and guest molecule, such as this compound and a cyclodextrin (B1172386), induces changes in the chemical environment of the protons of both molecules. These changes are observed as shifts in the signals of the NMR spectrum. researchgate.net By monitoring these complexation-induced chemical shifts, researchers can gain insight into the binding mode and stoichiometry of the complex. researchgate.netresearchgate.net

Two-dimensional (2D) NMR experiments, particularly Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the precise geometry of the inclusion complex. ROESY experiments detect through-space interactions between protons that are in close proximity (typically <5 Å), providing definitive proof of the guest molecule's inclusion within the host's cavity and identifying which parts of the molecule are involved in the interaction. researchgate.net Furthermore, NMR titration experiments, where the concentration of one component is varied while the other is kept constant, allow for the calculation of apparent binding constants, offering a quantitative measure of the complex's stability. researchgate.netwdh.ac.id While direct NMR studies on this compound complexation are not widely published, the principles established from studies on the parent dimethindene compound are directly applicable. researchgate.net

Table 1: Application of NMR Spectroscopy in a Complexation Study of Dimethindene with Cyclodextrin

| Parameter | Technique/Method | Finding | Reference |

|---|---|---|---|

| Evidence of Complexation | 1D ¹H NMR | Observed changes in chemical shifts of dimethindene protons upon addition of cyclodextrin. | researchgate.net |

| Complex Stoichiometry | 1D ¹H NMR (Job's Plot) | Can determine the host-guest ratio (e.g., 1:1). | researchgate.net |

| Complex Geometry | 2D ROESY | Provides evidence for the inclusion of specific parts of the guest molecule inside the cyclodextrin cavity. | researchgate.net |

| Binding Constant (Ka) | NMR Titration | Allows for the quantification of the binding affinity between the host and guest molecules. | researchgate.netwdh.ac.id |

UV-Visible spectrophotometry is a widely used analytical technique for the detection and quantification of compounds containing chromophores—parts of a molecule that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. Dimethindene and its N-oxide metabolite possess aromatic ring systems that confer this property, making them suitable for UV-Vis analysis.

The technique is based on Beer-Lambert's law, which states that there is a linear relationship between the absorbance of a solution and the concentration of the absorbing species. For quantitative analysis, the wavelength of maximum absorbance (λmax) is selected to ensure the highest sensitivity. researchgate.net In chromatographic applications, a UV detector is often set at a specific wavelength for monitoring the elution of the analyte from the column. For this compound, a detection wavelength of 259 nm has been reported in the context of normal phase chromatography. obrnutafaza.hr In other spectrophotometric methods developed for the parent compound, dimethindene, detection has been achieved at different wavelengths, sometimes after a chemical reaction to produce a colored product, such as at 610 nm following oxidation with potassium permanganate. researchgate.net

Table 2: UV-Visible Spectrophotometry Detection Parameters for Dimethindene and its N-oxide

| Analyte | Wavelength (λmax) | Method/Matrix | Reference |

|---|---|---|---|

| This compound | 259 nm | Normal Phase Chromatography | obrnutafaza.hr |

| Dimethindene | 610 nm | Visible spectrophotometry after oxidation in alkaline solution. | researchgate.net |

| Dimethindene Maleate (B1232345) | 254 nm | High-Performance Liquid Chromatography (HPLC). | researchgate.net |

Vi. Future Research Directions and Unexplored Avenues in Dimethindene N Oxide Studies

Development of Advanced Synthetic Routes for N-Oxide Analogs

The synthesis of N-oxides is a cornerstone of medicinal chemistry, often employed to modify the properties of parent amine compounds. nih.govliverpool.ac.uk Future research should focus on developing novel and efficient synthetic strategies for Dimethindene-N-oxide and its analogs. This includes exploring a variety of oxidizing agents and catalytic systems to achieve high yields and stereoselectivity, which is particularly relevant given the chiral nature of dimethindene (B1670660). liverpool.ac.uk

Advanced synthetic methods could involve:

Asymmetric Oxidation: Developing methods for the enantioselective oxidation of the tertiary amine in dimethindene would allow for the synthesis of individual N-oxide diastereomers. This is crucial for studying the specific biological activities and metabolic fates of each isomer.

Flow Chemistry: Utilizing microreactor technology for the N-oxidation reaction could offer better control over reaction parameters, leading to improved safety, efficiency, and scalability.

Biocatalysis: Employing enzymes, such as cytochrome P450 monooxygenases or flavin-containing monooxygenases, in a controlled in vitro setting could provide a highly selective and environmentally friendly route to N-oxide synthesis.

The creation of a library of this compound analogs with systematic structural modifications would be invaluable. These analogs could be used to probe structure-activity relationships (SAR) and to understand how changes in the molecular structure affect biological targets and metabolic pathways. nih.gov

In-depth Mechanistic Studies of N-Oxide Bioreduction

N-oxides can undergo bioreduction back to their parent tertiary amines in the body. nih.govresearchgate.net This reductive metabolism is a critical aspect of their pharmacology and toxicology, as it can regenerate the active parent drug, leading to prolonged therapeutic effects or unexpected toxicities. The enzymes responsible for this reduction, often located in the liver and gut microbiota, play a significant role. nih.govup.pt

Future research should aim to elucidate the specific enzymes and mechanisms involved in the bioreduction of this compound. Key areas of investigation include:

Enzyme Identification: Identifying the specific cytochrome P450 (CYP) isoforms, flavin-containing monooxygenases (FMOs), and microbial reductases responsible for the reduction of this compound. nih.govup.pt This can be achieved through in vitro studies using recombinant enzymes and human liver microsomes.

Kinetic Analysis: Determining the kinetic parameters (Km and Vmax) of the bioreduction process will provide insights into the efficiency of the enzymatic conversion and its potential for saturation.

Hypoxia-Selectivity: Investigating whether the bioreduction of this compound is enhanced under hypoxic (low oxygen) conditions, a phenomenon observed for other N-oxides. nih.govrsc.org This could have implications for its activity in specific tissues or disease states characterized by hypoxia, such as tumors. nih.gov

Understanding the bioreduction pathway is essential for predicting the pharmacokinetic profile of this compound and for assessing its potential for drug-drug interactions.

Computational Chemistry and In Silico Modeling of N-Oxide Interactions

Computational chemistry provides powerful tools to investigate the structure, properties, and interactions of molecules at an atomic level. mdpi.comnih.govmdpi.com Applying these methods to this compound can offer valuable insights that complement experimental studies.

Future computational research could focus on:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, such as the N-O bond dissociation enthalpy, which can provide insights into the stability and reactivity of the molecule. mdpi.com

Molecular Docking and Dynamics: Simulating the interaction of this compound with potential biological targets, such as histamine (B1213489) receptors or metabolizing enzymes. mdpi.com This can help predict binding affinities and identify key intermolecular interactions, such as hydrogen bonds, that are crucial for biological activity. mdpi.comrsc.org

Predictive Metabolism Models: Developing in silico models to predict the metabolic fate of this compound, including its potential for further oxidation, reduction, or conjugation.

These computational approaches can guide the design of new analogs with improved properties and help to interpret experimental findings at a molecular level.

Investigation of N-Oxide Roles in Xenobiotic Pathways Beyond Dimethindene

The study of this compound can serve as a model for understanding the broader role of N-oxidation in the metabolism of xenobiotics (foreign compounds). N-oxidation is a common Phase I metabolic reaction for compounds containing nitrogen atoms, and the resulting N-oxides can have significantly different pharmacological and toxicological profiles than their parent compounds. up.ptneu.edu.tr

Future research should explore the general principles of N-oxide metabolism using this compound as a case study. This could involve:

Comparative Metabolism: Comparing the metabolic pathways of dimethindene and its N-oxide in different species and tissues to understand inter-species and inter-individual variability.

Bioactivation Pathways: Investigating whether the N-oxidation of dimethindene or the subsequent metabolism of the N-oxide can lead to the formation of reactive metabolites that may contribute to toxicity. up.pt

N-Oxides as Prodrugs: Exploring the potential of using the N-oxide moiety as a prodrug strategy to improve the delivery or targeting of other therapeutic agents. The bioreduction of the N-oxide in specific tissues could be used to release the active drug at the desired site of action. neu.edu.tr

By studying this compound within the broader context of xenobiotic metabolism, we can gain a deeper understanding of the general principles that govern the fate and effects of nitrogen-containing compounds in the body.

Application of Novel Analytical Techniques for Enhanced Resolution and Detection

The accurate and sensitive detection of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. The development and application of advanced analytical techniques are crucial for achieving the necessary resolution and sensitivity. nih.gov

Future directions in the analytical chemistry of this compound should include:

High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry to provide accurate mass measurements for the confident identification of metabolites and to distinguish them from isobaric interferences. drug-dev.com

Chiral Chromatography: Developing and validating stereoselective high-performance liquid chromatography (HPLC) methods to separate and quantify the individual diastereomers of this compound. rsc.org This is critical for understanding the stereospecificity of its metabolism and pharmacological activity.

Advanced Sample Preparation: Exploring novel sample preparation techniques, such as solid-phase microextraction (SPME) or automated liquid handling systems, to improve the efficiency and reproducibility of sample cleanup and enrichment from complex biological samples.

Hyphenated Techniques: Combining different analytical techniques, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) or ion mobility spectrometry (IMS), to enhance the separation and characterization of this compound and its related compounds. rsc.orgnih.gov

The application of these advanced analytical methods will enable more detailed and accurate studies of the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing a solid foundation for understanding its biological role.

Q & A

Q. What are the established synthetic pathways for Dimethindene-N-oxide, and how do reaction conditions influence yield and purity?

this compound is synthesized via oxidation of its parent amine (dimethindene) using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid. Reaction conditions (temperature, pH, and stoichiometry) critically affect yield and purity. For example:

- Temperature control (20–25°C) minimizes side reactions like over-oxidation .

- pH optimization (neutral to slightly acidic) ensures selective oxidation of the tertiary amine group .

- Post-synthesis purification via column chromatography (silica gel, chloroform/methanol eluent) or recrystallization (ethanol/water) enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the N-oxide moiety via deshielding of adjacent protons (δ ~3.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the [M+H]⁺ ion and fragmentation patterns to validate molecular weight and functional groups .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition temperatures >200°C indicating suitability for high-temperature applications .

Q. How can researchers standardize protocols for quantifying this compound in complex matrices (e.g., biological samples)?

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Calibration curves (1–100 ng/mL) ensure sensitivity and linearity .

- Sample preparation : Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges improves recovery rates (>85%) .

Advanced Research Questions

Q. How does this compound interact with lipid bilayers or membrane proteins, and what experimental models best capture these dynamics?

- Surface Plasmon Resonance (SPR) : Measures binding affinity to lipid bilayers immobilized on sensor chips. A dissociation constant (Kd) <10 µM suggests strong membrane interaction .

- Molecular Dynamics (MD) Simulations : Use CHARMM or GROMACS to model insertion into lipid bilayers, focusing on hydrogen bonding with phosphate groups .

- In vitro assays : Fluorescence quenching of tryptophan residues in membrane proteins (e.g., GPCRs) quantifies binding efficiency .

Q. What strategies resolve contradictions in reported spectral data (e.g., NMR chemical shifts) for this compound derivatives?

- Systematic review framework (per Cochrane guidelines):

Q. How can this compound be leveraged in environmental remediation, particularly for enhancing pollutant biodegradation?

- Surfactant-mediated biodegradation : At critical micelle concentrations (CMC ~0.1–1 mM), this compound solubilizes hydrophobic pollutants (e.g., PAHs), increasing microbial bioavailability .

- Field studies : Monitor degradation rates in soil/water systems using GC-MS and compare to control groups without surfactants .

Q. What computational methods predict the reactivity of this compound in novel catalytic or photochemical applications?

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior. A small gap (<3 eV) suggests suitability as a photocatalyst .

- Kinetic isotope effects (KIE) : Probe reaction mechanisms (e.g., H2O2-mediated oxidation) using deuterated analogs .

Methodological Best Practices

- Contradiction analysis : Apply PRISMA guidelines for systematic literature reviews to evaluate conflicting data .

- Experimental design : Use factorial DOE (Design of Experiments) to optimize synthesis and characterization parameters .

- Ethical compliance : Adhere to institutional safety protocols for handling amine oxides (e.g., PPE, fume hoods) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.